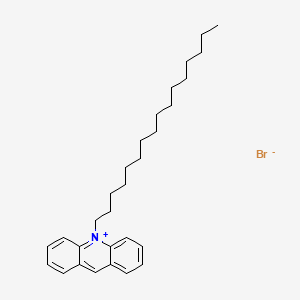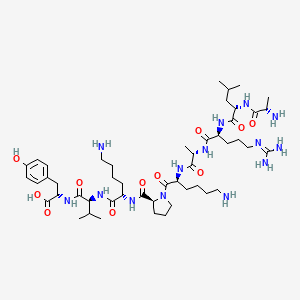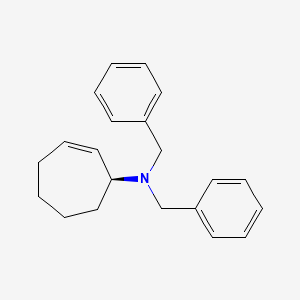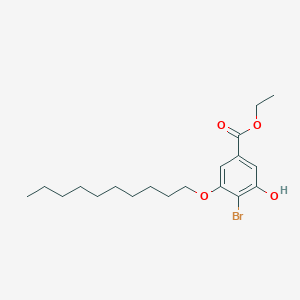
10-Hexadecylacridin-10-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-ヘキサデシルアクリジン-10-イウム ブロミドは、長い炭化水素鎖とアクリジンコアを持つ第四級アンモニウム化合物です。 この化合物は、その界面活性剤としての特性で知られており、殺菌剤や科学研究など、さまざまな用途で使用されています .
2. 製法
合成経路と反応条件: 10-ヘキサデシルアクリジン-10-イウム ブロミドの合成は、通常、アクリジンを、ヘキサデシルブロミドなどの長鎖アルキルハライドでアルキル化することによって行われます。反応は、炭酸カリウムなどの塩基の存在下、還流条件下で行われます。 生成物は、その後、再結晶によって精製されます .
工業生産方法: 工業的な環境では、10-ヘキサデシルアクリジン-10-イウム ブロミドの生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、より高い収率と純度を得るために最適化されており、多くの場合、連続フロー反応器と自動精製システムが使用されます .
3. 化学反応の分析
反応の種類: 10-ヘキサデシルアクリジン-10-イウム ブロミドは、さまざまな化学反応を起こします。その中には、以下のものがあります。
酸化: この化合物は酸化されて、アクリドン誘導体を形成することができます。
還元: 還元反応は、アクリジンコアをジヒドロアクリジンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: これらの反応によって生成される主要な生成物には、アクリドン誘導体、ジヒドロアクリジン、さまざまな置換アクリジン化合物があります .
4. 科学研究における用途
10-ヘキサデシルアクリジン-10-イウム ブロミドは、科学研究で幅広い用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecylacridin-10-ium bromide typically involves the alkylation of acridine with a long-chain alkyl halide, such as hexadecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions: 10-Hexadecylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine.
Substitution: Nucleophilic substitution reactions can occur at the acridine nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include acridone derivatives, dihydroacridine, and various substituted acridine compounds .
科学的研究の応用
10-Hexadecylacridin-10-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in polymerization reactions and in the extraction and preconcentration of ionic species.
Biology: Acts as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the formulation of antiseptics and disinfectants.
作用機序
10-ヘキサデシルアクリジン-10-イウム ブロミドの作用機序は、生体膜との相互作用に関係しています。長い炭化水素鎖により、脂質二重層に組み込まれ、膜の完全性を乱し、細胞溶解を引き起こします。 この特性は、殺菌剤としての役割に特に役立ちます .
類似の化合物:
セチルピリジニウム ブロミド: 同様の殺菌作用を持つ別の第四級アンモニウム化合物です。
ヘキサデシルトリメチルアンモニウム ブロミド: 界面活性剤や殺菌剤として使用されます.
ユニークさ: 10-ヘキサデシルアクリジン-10-イウム ブロミドは、アクリジンコアを持つため、蛍光などの追加の生物学的活性があり、生物学的研究に役立つ点でユニークです .
類似化合物との比較
Cetylpyridinium bromide: Another quaternary ammonium compound with similar antiseptic properties.
Hexadecyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Uniqueness: 10-Hexadecylacridin-10-ium bromide is unique due to its acridine core, which imparts additional biological activity, such as fluorescence, making it useful in biological research .
特性
CAS番号 |
144191-55-9 |
|---|---|
分子式 |
C29H42BrN |
分子量 |
484.6 g/mol |
IUPAC名 |
10-hexadecylacridin-10-ium;bromide |
InChI |
InChI=1S/C29H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-28-22-17-15-20-26(28)25-27-21-16-18-23-29(27)30;/h15-18,20-23,25H,2-14,19,24H2,1H3;1H/q+1;/p-1 |
InChIキー |
WWRYAHAKRWNCJQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)

![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)


![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
